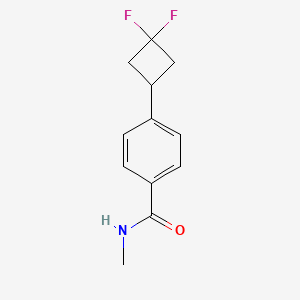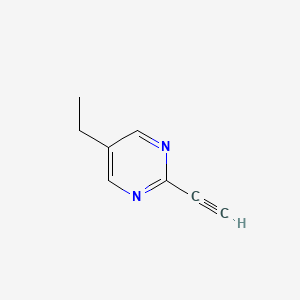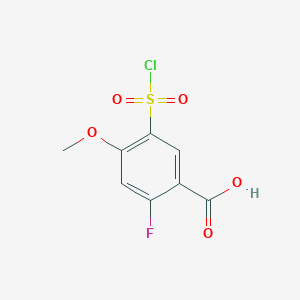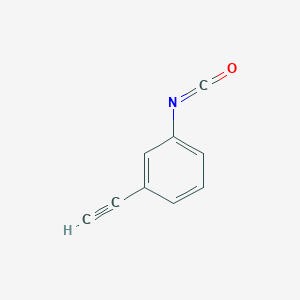
3-(Triethylsilyl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triethylsilyl)propiolic acid is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a propiolic acid moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)propiolic acid typically involves the reaction of propiolic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
HC≡C-COOH + (C2H5)3SiCl→(C2H5)3Si-C≡C-COOH + HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Triethylsilyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various silyl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Triethylsilyl)propiolic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-(Triethylsilyl)propiolic acid involves its reactivity towards various chemical reagents. The triethylsilyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions at the propiolic acid moiety. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
3-(Trimethylsilyl)propiolic acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-(Triisopropylsilyl)propiolic acid: Contains a triisopropylsilyl group, offering different steric and electronic properties.
3-(Tri-tert-butylsilyl)propiolic acid: Features a tri-tert-butylsilyl group, providing increased steric hindrance.
Uniqueness: 3-(Triethylsilyl)propiolic acid is unique due to the balance between steric protection and reactivity provided by the triethylsilyl group. This makes it a versatile reagent in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C9H16O2Si |
|---|---|
Peso molecular |
184.31 g/mol |
Nombre IUPAC |
3-triethylsilylprop-2-ynoic acid |
InChI |
InChI=1S/C9H16O2Si/c1-4-12(5-2,6-3)8-7-9(10)11/h4-6H2,1-3H3,(H,10,11) |
Clave InChI |
RSKXVBHFEFTCQJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


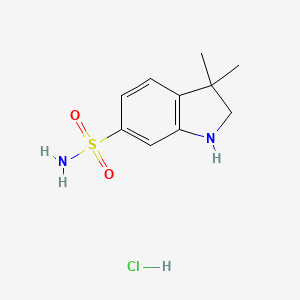
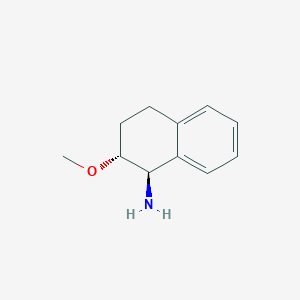
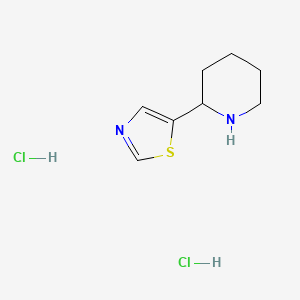
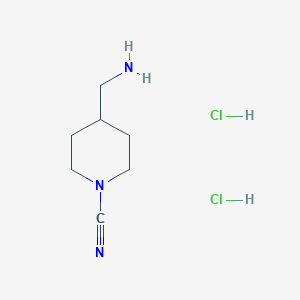

![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)


![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)

